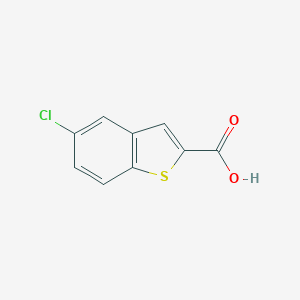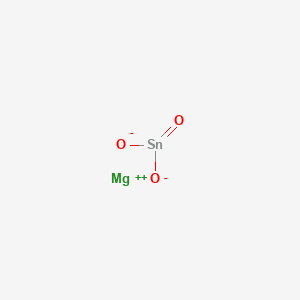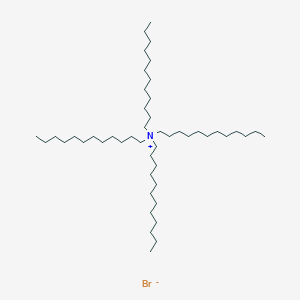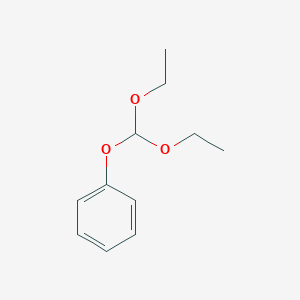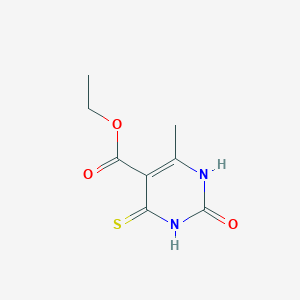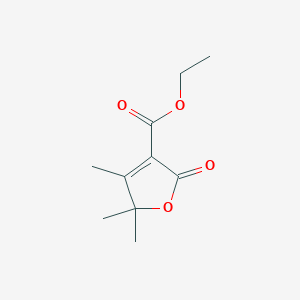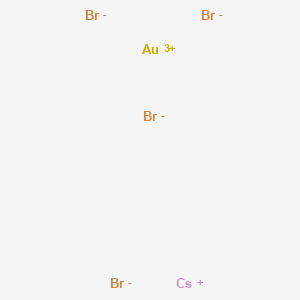
Aurate(1-), tetrabromo-, cesium, (SP-4-1)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurate(1-), tetrabromo-, cesium, (SP-4-1)- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a cesium salt of tetrabromoaurate anion, which has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- is not well understood. However, it is believed to interact with biological molecules, such as proteins and enzymes, through coordination bonds. This interaction may lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Effets Biochimiques Et Physiologiques
Studies have shown that Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- can have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body. It has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- has several advantages for lab experiments. It is highly soluble in water, which makes it easy to work with in aqueous solutions. Additionally, it is stable under a wide range of conditions, which makes it useful for various applications. However, its high reactivity can also be a limitation, as it can react with other compounds in the lab environment.
Orientations Futures
There are several future directions for research on Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)-. One area of research is its potential use in cancer treatment, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, it could be studied for its potential use in drug delivery, as it has been shown to interact with biological molecules. Finally, further research could be done to better understand its mechanism of action and its effects on biological systems.
Conclusion:
In conclusion, Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- is a compound that has gained attention in scientific research due to its unique properties. It has been synthesized through various methods and has been studied for its potential use in electroplating, as a catalyst in chemical reactions, and in the synthesis of other compounds. Additionally, it has been studied for its potential use in biomedical applications, such as cancer treatment and drug delivery. Although its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. Further research is needed to better understand its potential uses and mechanisms of action.
Méthodes De Synthèse
The synthesis of Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- can be achieved by the reaction of cesium carbonate with tetrabromoauric acid in water. The resulting compound is a yellowish-orange powder that is highly soluble in water. Other methods of synthesis include the reaction of cesium hydroxide with tetrabromoauric acid or the reaction of cesium chloride with tetrabromoaurate.
Applications De Recherche Scientifique
Aurate(1-), tetrabromo-, cesium, (Aurate(1-), tetrabromo-, cesium, (SP-4-1)-)- has been used in various scientific research applications. It has been studied for its potential use in electroplating, as a catalyst in chemical reactions, and in the synthesis of other compounds. Additionally, it has been studied for its potential use in biomedical applications, such as cancer treatment and drug delivery.
Propriétés
Numéro CAS |
13682-59-2 |
|---|---|
Nom du produit |
Aurate(1-), tetrabromo-, cesium, (SP-4-1)- |
Formule moléculaire |
C12H19Br4CsO2 |
Poids moléculaire |
649.49 g/mol |
Nom IUPAC |
cesium;gold(3+);tetrabromide |
InChI |
InChI=1S/Au.4BrH.Cs/h;4*1H;/q+3;;;;;+1/p-4 |
Clé InChI |
PSIMYPAZTSWWOY-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Au+3] |
SMILES canonique |
[Br-].[Br-].[Br-].[Br-].[Cs+].[Au+3] |
Autres numéros CAS |
13682-59-2 |
Numéros CAS associés |
17083-68-0 (Parent) |
Synonymes |
cesium tetrabromoaurate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



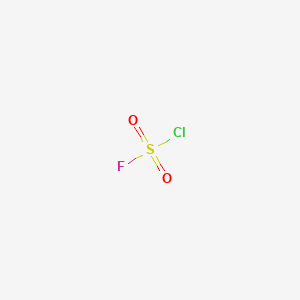

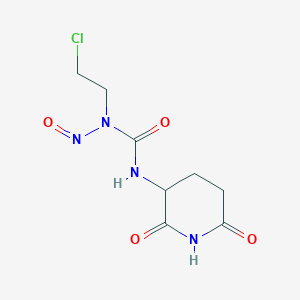
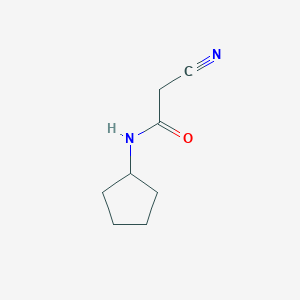
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
